molecular formula C12H15NO3 B160827 Benzoyl-dl-valine CAS No. 2901-80-6

Benzoyl-dl-valine

Cat. No. B160827
CAS RN: 2901-80-6
M. Wt: 221.25 g/mol
InChI Key: MIYQNOPLWKCHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755606

Procedure details

119 ml. (1.025 moles) of benzoyl chloride and 760 ml. of 2N. sodium hydroxide solution (1.52 moles) are simultaneously added to a mixture of 100 g. (0.854 mole) of DL-valine, 200 ml. of dioxane and 350 ml. of 2N. sodium hydroxide solution (0.7 mole) stirred at 0°-5° C., the additions being at rates such that the pH of the reaction mixture is always basic and the temperature does not exceed 5° C., the reaction being exothermic. The reaction mixture is allowed to warm to 20°-25° C., stirred at 20°-25° C. for 2 hours, cooled to 0° C. and acidified with about 40 ml. of concentrated sulfuric acid. The precipitate is collected by filtration, washed with water, air dried for 16 hours and dissolved in ethyl acetate. The ethyl acetate solution is decanted from some residual water, and petroleum ether is added to obtain a precipitate. The precipitate is subjected to high vacuum for 8 hours to remove some residual dioxane and obtain the product (165.81 g. (88%)), m.p. 125°-128° C. Lit.: 132° C.
Quantity
1.025 mol
Type
reactant
Reaction Step One
Quantity
1.52 mol
Type
reactant
Reaction Step Two
Quantity
0.854 mol
Type
reactant
Reaction Step Three
Quantity
0.7 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[NH2:12][CH:13]([C:17]([OH:19])=[O:18])[CH:14]([CH3:16])[CH3:15].S(=O)(=O)(O)O>O1CCOCC1>[C:1]([NH:12][CH:13]([C:17]([OH:19])=[O:18])[CH:14]([CH3:16])[CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.025 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
1.52 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.854 mol
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Step Four
Name
Quantity
0.7 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 20°-25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25° C.
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried for 16 hours
Duration
16 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate solution is decanted from some residual water, and petroleum ether
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to obtain a precipitate
WAIT
Type
WAIT
Details
The precipitate is subjected to high vacuum for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to remove some residual dioxane
CUSTOM
Type
CUSTOM
Details
obtain the product (165.81 g. (88%)), m.p. 125°-128° C
CUSTOM
Type
CUSTOM
Details
132° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC(C(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.